(3R,4S)-3-methylpiperidin-4-ol
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Description
(3R,4S)-3-Methylpiperidin-4-ol, also known as 3-methyl-4-hydroxypiperidine, is an organic compound with a molecular formula of C5H11NO. It is a cyclic secondary amine that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colourless liquid with a boiling point of 106°C and a melting point of -20°C. 3-Methyl-4-hydroxypiperidine is also known as 3-Methylpiperidine-4-ol, 3-Methyl-4-hydroxy-piperidine, and 3-Methyl-4-hydroxy-piperidine-4-ol.
Scientific Research Applications
- (3R,4S)-4-Methyl-3-hexanol (I) serves as the pheromone for the ant Tetramorium impurum. It was isolated from the heads of all adult castes of this ant. The absolute configuration of I is 3R,4S .
- On the other hand, the ant Manica mutica uses (S)-4-Methyl-3-hexanone (II) as an alarm pheromone .
- Piperidines, including CIS-4-HYDROXY-3-METHYLPIPERIDINE, are crucial building blocks in drug design. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids .
- Researchers have explored various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The piperidine cycle is common in drug structures, making efficient synthesis methods essential .
Pheromones in Ants
Medicinal Chemistry and Drug Design
Biological Activity and Pharmacology
Other Applications
properties
IUPAC Name |
(3R,4S)-3-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQDXXYGSGJMGR-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-3-methylpiperidin-4-ol |
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